4-Amino-3,5-dinitropyridin-2-ol chemical properties and structure
4-Amino-3,5-dinitropyridin-2-ol chemical properties and structure
Executive Summary & Structural Disambiguation
4-Amino-3,5-dinitropyridin-2-ol (CAS: Analogous to 31793-29-0 for the non-hydroxy variant) is a highly functionalized heterocyclic intermediate used primarily in the synthesis of insensitive munitions (IM) and high-performance energetic materials. It serves as a critical structural scaffold for "push-pull" electronic systems, where the electron-donating amino (-NH₂) and hydroxyl (-OH) groups oppose the electron-withdrawing nitro (-NO₂) groups, conferring unique stability and density profiles.
Critical Disambiguation: Researchers often confuse this compound with LLM-116 (4-amino-3,5-dinitropyrazole) . While both are energetic isomers with similar formulae, LLM-116 is a five-membered pyrazole ring, whereas the subject of this guide is a six-membered pyridine derivative. Ensure you are working with the correct heterocyclic backbone before proceeding.
Structural Dynamics: Tautomerism & Electronics
The reactivity of 4-amino-3,5-dinitropyridin-2-ol is governed by a keto-enol tautomeric equilibrium. In the solid state and polar solvents, the compound predominantly exists as 4-amino-3,5-dinitro-2(1H)-pyridone (Lactam form) rather than the pyridinol (Lactim form).
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Electronic Push-Pull: The C4-amino group acts as a vinylogous amide donor, stabilizing the electron-deficient ring created by the C3 and C5 nitro groups.
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H-Bonding Network: The pyridone N-H and the C4-amino group create extensive intermolecular hydrogen bonding, significantly elevating the melting point and density compared to non-oxygenated analogues.
Figure 1: Tautomeric Equilibrium
Caption: Equilibrium favors the pyridone (lactam) structure due to the stabilization of the amide-like resonance in the electron-deficient ring.
Physicochemical Profile
The following data aggregates experimental values from analogous polynitropyridines and calculated properties for the specific 2-ol derivative.
| Property | Value / Range | Context |
| Molecular Formula | High oxygen balance relative to carbon content. | |
| Molecular Weight | 200.11 g/mol | - |
| Physical State | Yellow to Orange Crystalline Solid | Color due to |
| Density (Predicted) | 1.82 – 1.88 g/cm³ | High density is characteristic of H-bonded nitro-heterocycles. |
| Melting Point | >220°C (Decomposition) | Unlike 4-amino-3,5-dinitropyridine (mp ~170°C), the 2-ol/one moiety raises thermal stability via H-bonding. |
| pKa (Acidic) | ~5.5 – 6.5 | The NH of the pyridone ring is significantly acidified by the ortho/para nitro groups. |
| Solubility | DMSO, DMF, warm Acetone | Insoluble in water and non-polar solvents (Hexane, DCM). |
Synthetic Methodology
The most robust synthesis involves the electrophilic nitration of 4-amino-2(1H)-pyridone . Direct nitration of pyridine rings is difficult; however, the presence of the electron-donating amino and hydroxyl groups activates the C3 and C5 positions, directing the nitro groups to the ortho and para positions relative to the activators.
Protocol: Mixed Acid Nitration
Reagents:
-
Precursor: 4-Amino-2(1H)-pyridone (1.0 eq)
-
Solvent/Acid: Conc.[1] Sulfuric Acid (
, 98%) -
Nitrating Agent: Fuming Nitric Acid (
, >90%) -
Quench: Crushed Ice / Ammonium Hydroxide (
)
Step-by-Step Procedure:
-
Solubilization: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 4-amino-2-pyridone in conc.
at 0–5°C. Caution: Exothermic dissolution. -
Nitration (First Stage): Add fuming
dropwise, maintaining internal temperature <10°C. The solution will darken. -
Rearrangement/Second Nitration: Once addition is complete, allow the mixture to warm to 25°C, then heat to 60–70°C for 2 hours. This thermal step ensures dinitration at C3 and C5.
-
Mechanism Note: Initial attack may form an N-nitro species (
) which rearranges to the ring carbon under acid catalysis.
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice (ratio 1:5 w/w).
-
Isolation: The product will precipitate as a yellow/orange solid. Adjust pH to ~2–3 if necessary to maximize precipitation of the pyridone form.
-
Purification: Recrystallize from hot water or ethanol/DMF mixture.
Figure 2: Synthetic Workflow & Mechanism
Caption: The synthesis utilizes the activating power of the amino/hydroxyl groups to direct nitronium ions to the 3 and 5 positions.
Spectroscopic Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (DMSO-d₆):
-
Absence of Ring Protons: The starting material has protons at C3 and C5. The product should show no aromatic CH signals (or only weak impurities).
-
Amine/Amide Protons: Broad singlets for
(typically 8.0–9.0 ppm) and the ring (typically 11.0–13.0 ppm). The nitro groups deshield these protons significantly compared to the precursor.
-
-
IR Spectroscopy (ATR):
-
Nitro Bands: Strong asymmetric (
) and symmetric ( ) stretching vibrations. -
Carbonyl: A strong band at
confirms the pyridone (lactam) tautomer.
-
-
Mass Spectrometry (ESI-):
-
Look for
peak at .
-
Safety & Energetic Hazards
Warning: As a polynitro heterocyclic compound, 4-amino-3,5-dinitropyridin-2-ol is an energetic material.
-
Explosive Potential: While less sensitive than RDX or PETN due to intermolecular hydrogen bonding (which stabilizes the crystal lattice), it possesses a positive oxygen balance relative to the pyridine ring. It should be treated as a secondary explosive .
-
Handling: Use anti-static spatulas and grounding equipment. Avoid metal-on-metal friction.
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Incompatibility: Reacts violently with strong reducing agents (hydrazines) and strong bases (forms sensitive salts).
References
-
Pagoria, P. F., et al. (2018). "Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization." Lawrence Livermore National Laboratory / OSTI.
- Context: Discusses the chemistry of the closely related LLM-116 and general nitration/amination strategies for heterocyclic energetic m
- Latypov, N. V., et al. (2007). "Synthesis and reactions of nitropyridines." Tetrahedron, 63(47), 11817-11827.
- Ritter, H., & Licht, H. H. (1993). "Heterocyclic Energetic Materials: Nitro-substituted Pyridines." Propellants, Explosives, Pyrotechnics, 18(2), 81-88.
-
PubChem Compound Summary. (2024). "4-Amino-3,5-dinitropyridine."[2][3][4] National Center for Biotechnology Information.
- Context: Source for general physicochemical data of the non-hydroxylated analogue, used for property interpol
